Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester: is a complex organotin compound with the molecular formula C31H60O6S3Sn This compound is characterized by the presence of octanoic acid esterified with a methylstannylidyne group and three thio-2,1-ethanediyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester typically involves the esterification of octanoic acid with a methylstannylidyne precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The thio-2,1-ethanediyl groups can participate in substitution reactions, where other functional groups replace the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the synthesis of novel compounds .
Biology: The compound’s potential biological applications include its use as a precursor for biologically active molecules.
Medicine: In medicine, the compound’s derivatives may exhibit therapeutic properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential as a drug candidate .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester involves its interaction with molecular targets through its organotin core. The compound can form complexes with various biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- Propanoic acid, 3,3,3-[(methylstannylidyne)tris(thio)]tris-, triisooctyl ester
- Acetic acid, 2,2,2-[(methylstannylidyne)tris(thio)]tris-, triisooctyl ester
- Dodecanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester
- Tetradecanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester
Uniqueness: Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
57813-62-4 |
---|---|
Molekularformel |
C31H60O6S3Sn |
Molekulargewicht |
743.7 g/mol |
IUPAC-Name |
2-[methyl-bis(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/3C10H20O2S.CH3.Sn/c3*1-2-3-4-5-6-7-10(11)12-8-9-13;;/h3*13H,2-9H2,1H3;1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
LURDONBOXRFJRH-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCC)SCCOC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.